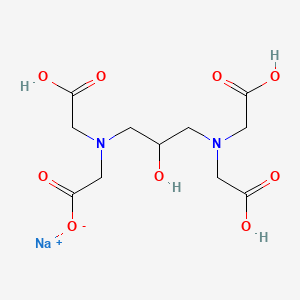

Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt

Description

Properties

CAS No. |

62609-82-9 |

|---|---|

Molecular Formula |

C11H17N2NaO9 |

Molecular Weight |

344.25 g/mol |

IUPAC Name |

sodium;2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C11H18N2O9.Na/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22;/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);/q;+1/p-1 |

InChI Key |

GFVVCYZDNFTIFS-UHFFFAOYSA-M |

Canonical SMILES |

C(C(CN(CC(=O)O)CC(=O)[O-])O)N(CC(=O)O)CC(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt typically involves:

- Starting from glycine or glycine derivatives

- Reaction with formaldehyde and alkali metal cyanides (e.g., sodium cyanide) in aqueous alkaline medium

- Controlled addition of reactants to minimize side products such as nitrilotriacetic acid (NTA)

- Neutralization and isolation of the monosodium salt form

This process is a variant of the classical Strecker-type synthesis and Mannich-type reactions used to introduce carboxymethyl groups onto amino acids.

Detailed Reaction Conditions and Steps

According to patent literature and research disclosures:

- Starting Materials: Glycine derivatives or their precursors, formaldehyde (aqueous solution or paraformaldehyde), and alkali metal cyanide (usually sodium cyanide)

- Reaction Medium: Water or water-miscible organic solvents (e.g., methanol, ethanol) depending on desired product hydrophobicity

- pH: Alkaline conditions, typically pH 8 to 14, preferably 10 to 13

- Temperature: 40°C to 110°C, preferably 60°C to 100°C, especially 75°C to 90°C

- Pressure: Reduced pressure conditions (300 to 900 mbar) are sometimes applied to control reaction kinetics and byproduct formation

- Addition Protocol:

- Initially, 0.5% to 30% (preferably 1% to 15%) of the total alkali metal cyanide is added all at once to the glycine derivative solution heated to reaction temperature

- Subsequently, the remaining cyanide and formaldehyde are simultaneously and gradually added over 0.5 to 12 hours (preferably 2 to 6 hours)

- The reaction is allowed to proceed for an additional 1 to 10 hours (preferably 2 to 5 hours) to complete conversion

- Gas Stripping: An inert gas such as nitrogen or argon may be passed through the reaction mixture to remove volatile impurities and maintain an inert atmosphere

- Work-up: Acidification to isolate the free acid form or neutralization to obtain the monosodium salt, followed by purification steps such as crystallization or filtration

Reaction Mechanism Overview

- The glycine amino group reacts with formaldehyde to form an iminium intermediate

- The cyanide ion attacks the iminium carbon, resulting in a nitrile intermediate

- Hydrolysis of the nitrile groups under alkaline conditions yields carboxymethyl groups

- The 2-hydroxy-1,3-propanediyl linkage is introduced via reaction with formaldehyde or related precursors, forming the bis-substituted glycine structure

Comparative Analysis of Preparation Methods

| Parameter | Classical Batch Addition | Controlled Metered Addition (Patent Method) |

|---|---|---|

| Cyanide Addition | All at once | Partial initial addition followed by gradual dosing |

| Formaldehyde Addition | Simultaneous with cyanide or all at once | Metered simultaneous addition with cyanide |

| Reaction Temperature | 60-90°C | 75-90°C |

| pH | 8-14 | 10-13 |

| Pressure | Atmospheric | Reduced pressure (300-900 mbar) |

| Reaction Time | 3-12 hours | 3-15 hours |

| NTA Byproduct Formation | Up to 2% by weight | Reduced to 0.1-0.3% by weight |

| Yield | ~90% | >95% |

| Advantages | Simplicity | Higher yield, lower impurities, better control |

This controlled addition method significantly improves yield and reduces unwanted byproducts, making it the preferred industrial process.

Data Tables and Research Findings

Typical Reaction Parameters and Outcomes

| Parameter | Value/Range | Notes |

|---|---|---|

| Glycine derivative concentration | 10-30% w/w | Depends on scale |

| Formaldehyde concentration | Stoichiometric to slight excess | Added gradually |

| Sodium cyanide concentration | Stoichiometric | Partial initial dosing |

| Reaction temperature | 75-90°C | Optimal for conversion |

| Reaction pH | 10-13 | Maintained by NaOH or similar base |

| Reaction time | 4-10 hours | Includes addition and post-reaction time |

| Yield | >95% | Based on glycine derivative |

| NTA impurity content | <0.3% w/w | Significantly reduced by controlled dosing |

Purity and Characterization

- The final product is characterized by NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.

- The monosodium salt form is isolated by neutralization and crystallization.

- Analytical methods confirm minimal NTA and other impurities.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield simpler compounds.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in analytical chemistry to bind metal ions in solution.

Biology: Employed in biochemical assays to stabilize enzymes and other proteins by sequestering metal ions that may cause degradation.

Medicine: Investigated for its potential use in drug formulations to enhance the stability and bioavailability of active pharmaceutical ingredients.

Industry: Utilized in water treatment processes to remove heavy metals and other contaminants.

Mechanism of Action

The mechanism by which Glycine, N,N’-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple functional groups allow it to coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications where metal ion control is necessary.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Functional and Application Differences

- Chelation Capacity :

- The target compound’s hydroxypropane backbone provides moderate flexibility, enabling chelation of divalent metals (e.g., Ca²⁺, Mg²⁺) but with lower affinity compared to ethylenediamine-based analogs like EDTA (Ethylenediaminetetraacetic acid) .

- Cyclohexane-derived analogs (e.g., CDTA trisodium salt) exhibit superior selectivity for transition metals due to their rigid backbone .

- Solubility: Monosodium salts (e.g., 3148-72-9) have lower solubility in water compared to tetrasodium (3618-43-7) or tetrapotassium (5964-35-2) salts, which are preferred in industrial formulations .

- Applications :

- 3148-72-9 : Likely used in niche biochemical or pharmaceutical contexts due to moderate chelation.

- EDTA Derivatives (e.g., 17421-79-3) : Widely used in agriculture, food preservation, and lab buffers .

- Benzoxathiol Derivatives (3618-43-7) : Employed as chromogenic agents in spectrophotometric metal detection .

Biological Activity

Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis(N-(carboxymethyl)-, monosodium salt (CAS Number: 3148-72-9), is a derivative of glycine and has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that includes multiple functional groups, which may contribute to its pharmacological properties.

- Molecular Formula : C11H18N2O9

- Molecular Weight : 322.270 g/mol

- InChI Key : WYMDDFRYORANCC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Research indicates that derivatives of glycine exhibit significant antioxidant properties, which can help in mitigating oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Antimicrobial Properties : Some studies have shown that glycine derivatives possess antimicrobial effects against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Glycine and its derivatives have been reported to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This makes them candidates for therapeutic applications in inflammatory diseases.

- Neuroprotective Effects : Glycine is known to act as an inhibitory neurotransmitter in the central nervous system. Its derivatives may enhance neuroprotection and could be beneficial in neurodegenerative conditions.

Antioxidant Activity

A study demonstrated that glycine derivatives could scavenge free radicals effectively, leading to a reduction in lipid peroxidation levels in vitro. The compound's ability to donate electrons plays a critical role in its antioxidant capacity.

Antimicrobial Activity

In a recent investigation, the compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting a potent antimicrobial effect.

Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of glycine derivatives revealed that they could significantly reduce the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in treating inflammatory disorders.

Neuroprotective Potential

Research involving neuronal cultures showed that glycine derivatives could protect against glutamate-induced excitotoxicity. The compound reduced cell death by approximately 40% in treated cultures compared to controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.